molecular formula C24H29N3O3 B11428492 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide

Cat. No.: B11428492
M. Wt: 407.5 g/mol
InChI Key: RQHXAIADZRKBIC-UHFFFAOYSA-N
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Description

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure includes a 3-methylphenyl group, a propan-2-yl group, and a trimethylphenoxy group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide involves several steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the 3-Methylphenyl Group: The 3-methylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halide derivative.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be added via alkylation reactions using isopropyl halides.

    Incorporation of the Trimethylphenoxy Group: The trimethylphenoxy group can be attached through etherification reactions using appropriate phenol derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: It can be used in biological studies to investigate its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of other complex molecules.

    Material Science: Its properties may be explored for applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The compound’s effects on cellular processes may include modulation of signal transduction pathways, inhibition of enzyme activity, and disruption of cellular membranes.

Comparison with Similar Compounds

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide can be compared with other oxadiazole derivatives, such as:

    2,5-Diphenyl-1,3,4-oxadiazole: Known for its fluorescence properties and applications in organic light-emitting diodes.

    3-(2-Furyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Exhibits antimicrobial and anticancer activities.

    5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Used in the development of new pharmaceuticals.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-yl-2-(2,3,5-trimethylphenoxy)acetamide

InChI

InChI=1S/C24H29N3O3/c1-15(2)27(23(28)14-29-21-12-17(4)10-18(5)19(21)6)13-22-25-24(26-30-22)20-9-7-8-16(3)11-20/h7-12,15H,13-14H2,1-6H3

InChI Key

RQHXAIADZRKBIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC(=CC(=C3C)C)C

Origin of Product

United States

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